molecular formula C8H12F5I B3030968 4-Iodo-1,1,1,2,2-pentafluorooctane CAS No. 117539-28-3

4-Iodo-1,1,1,2,2-pentafluorooctane

Cat. No.: B3030968
CAS No.: 117539-28-3
M. Wt: 330.08 g/mol
InChI Key: TWRDGEVFVONRST-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Advanced Chemical Research

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical research, with profound implications across various scientific disciplines. wikipedia.orgnih.gov The unique properties imparted by fluorine atoms, such as high thermal stability, metabolic resistance, and altered electronic characteristics, make organofluorine compounds highly valuable. nih.govtaylorandfrancis.comacs.org The carbon-fluorine bond is the strongest single bond in organic chemistry, a feature that contributes to the remarkable stability of these compounds. nih.govtaylorandfrancis.com

In pharmaceutical and agrochemical development, the introduction of fluorine can dramatically enhance the efficacy and metabolic stability of molecules. wikipedia.orgacs.orgresearchgate.net It is estimated that a significant portion of new pharmaceuticals and over half of agricultural chemicals contain fluorine. wikipedia.org This is because fluorine can act as a bioisostere for hydrogen, yet its high electronegativity can significantly alter a molecule's properties, such as its binding affinity to enzymes and its lipophilicity. wikipedia.orgacs.org Beyond life sciences, organofluorine compounds are integral to materials science, finding use in the creation of fluoropolymers with exceptional properties like chemical inertness and low surface energy. nih.govtaylorandfrancis.com They are also used as refrigerants, solvents, and reagents in catalysis. wikipedia.org

Overview of Fluoroalkyl Iodides as Key Synthetic Intermediates

Fluoroalkyl iodides are a critical class of molecules that serve as versatile building blocks in the synthesis of more complex organofluorine compounds. Their utility stems from the reactivity of the carbon-iodine bond, which can be readily cleaved to form a fluoroalkyl radical or participate in a variety of nucleophilic substitution and metal-catalyzed coupling reactions. chempedia.info This reactivity allows for the precise introduction of fluoroalkyl groups into a wide range of organic molecules. chempedia.info

The synthesis of fluoroalkyl iodides is often achieved through telomerization, a process where a perfluoroalkyl iodide reacts with a fluorinated alkene, such as tetrafluoroethylene (B6358150). google.comlookchem.com This method can be controlled to produce a range of fluoroalkyl iodides with varying chain lengths. google.com These intermediates are then used in subsequent reactions, such as radical additions to alkenes and alkynes, to construct more elaborate fluorinated structures. chempedia.info The ability to generate fluoroalkyl radicals from fluoroalkyl iodides under mild conditions makes them particularly valuable in modern organic synthesis.

Structural Context of 4-Iodo-1,1,1,2,2-pentafluorooctane within Fluoroalkyl Iodide Classes

This compound belongs to the class of fluoroalkyl iodides, which are characterized by a hydrocarbon chain containing both fluorine and iodine atoms. Structurally, it is an eight-carbon chain where one end is capped by a highly fluorinated ethyl group (pentafluoroethyl group), and an iodine atom is positioned at the fourth carbon.

The general structure of a fluoroalkyl iodide can be represented as Rf-R-I, where Rf is a perfluoroalkyl or polyfluoroalkyl group, R is an alkyl spacer, and I is the iodine atom. In the case of this compound, Rf is C2F5, R is -(CH2)2CH(I)(CH2)3CH3. This specific arrangement of a fluorinated segment and a reactive C-I bond within the same molecule is what defines its chemical utility. The presence of the electron-withdrawing pentafluoroethyl group can influence the reactivity of the C-I bond.

Table 1: Properties of this compound

Property Value
CAS Number 117539-28-3 synquestlabs.com
Molecular Formula C8H12F5I synquestlabs.com
Molecular Weight 330.08 g/mol synquestlabs.com

Table 2: Related Fluoroalkyl Iodides

Compound Name CAS Number Molecular Formula
1,1,1,2,2-Pentafluoro-4-iodobutane 40723-80-6 chemicalbook.comnih.gov C4H4F5I chemicalbook.com
1,1,1,2,2-Pentafluoro-4-iodononane 1824054-34-3 synquestlabs.com C9H14F5I synquestlabs.com
1,1,1,2,2-Pentafluoro-4-iododecane 25431-49-6 synquestlabs.com C10H16F5I synquestlabs.com
Perfluorooctyl iodide 507-63-1 lookchem.com C8F17I lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2-pentafluoro-4-iodooctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F5I/c1-2-3-4-6(14)5-7(9,10)8(11,12)13/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRDGEVFVONRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C(F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F5I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554598
Record name 1,1,1,2,2-Pentafluoro-4-iodooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117539-28-3
Record name 1,1,1,2,2-Pentafluoro-4-iodooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Iodo 1,1,1,2,2 Pentafluorooctane and Analogous Fluoroalkyl Iodides

Direct Halogenation and Iodofluorination Strategies

Direct methods involving the simultaneous introduction of iodine and fluorine atoms across unsaturated bonds represent an efficient route to fluoroalkyl iodides. These strategies often rely on hypervalent iodine reagents or combinations of an iodine source with a fluoride (B91410) donor.

Iodine-Mediated Fluorination of Unsaturated Systems

The iodofluorination of alkenes is a powerful method for creating vicinal iodo-fluoro alkanes. One effective approach involves the reaction of an alkene with iodine and a hydrogen fluoride reagent, such as the hydrogen fluoride-pyridine complex (HF·pyridine). acs.org This reaction is typically performed under mild conditions and is facilitated by an oxidant like potassium persulfate (K₂S₂O₈) or sodium persulfate (Na₂S₂O₈). acs.org The oxidant is crucial for generating a reactive iodine species that initiates the electrophilic attack on the alkene.

Hypervalent iodine reagents can also be employed to achieve similar transformations. arkat-usa.org For instance, an active PhIF₂ species can be generated in situ from PhIO and a fluoride source, which then undergoes electrophilic addition to an alkene or alkyne. arkat-usa.org These methods provide a direct and often high-yielding route to iodofluorinated products from simple unsaturated starting materials.

Regioselective Synthesis of 2-Fluoroalkyl Iodides

A key advantage of modern iodofluorination methods is the high degree of regiocontrol they offer. The iodine-mediated fluorination of both aliphatic and aromatic alkenes using an iodine/HF·pyridine (B92270) system in the presence of a persulfate oxidant consistently yields 2-fluoroalkyl iodide products with high regioselectivity. acs.org This regiochemical outcome is governed by the mechanism of the reaction, where the electrophilic iodine adds to the less substituted carbon of the double bond, leading to the formation of a carbocation (or a bridged iodonium (B1229267) ion) at the more substituted position. Subsequent nucleophilic attack by the fluoride ion on this more stable carbocationic center results in the observed product. This predictable regioselectivity makes the reaction a valuable tool for synthesizing specific constitutional isomers of fluoroalkyl iodides. acs.org

The table below illustrates the general regioselective outcome of this reaction type.

Alkene SubstrateReagentsMajor Product Structure
Terminal Alkene (R-CH=CH₂)I₂, HF·pyridine, K₂S₂O₈R-CH(F)-CH₂I
Styrene (Ph-CH=CH₂)I₂, HF·pyridine, Na₂S₂O₈Ph-CH(F)-CH₂I

Free Radical Addition Reactions

Free radical addition of perfluoroalkyl iodides to alkenes is a cornerstone for the synthesis of longer-chain fluoroalkyl iodides, including 4-iodo-1,1,1,2,2-pentafluorooctane. This process involves the generation of a perfluoroalkyl radical, which then adds across a carbon-carbon double bond. The initiation of this radical chain reaction can be achieved through various means, including peroxides, dithionites, and metal oxidants. researchgate.net

Peroxide-Initiated Processes

Peroxides, such as benzoyl peroxide (BPO) or diisopropyl peroxydicarbonate (IPP), are common initiators for the radical addition of fluoroalkyl iodides. researchgate.netgoogle.com The process begins with the thermal homolytic cleavage of the weak oxygen-oxygen bond in the peroxide, generating alkoxy or acyloxy radicals. libretexts.org These initial radicals then abstract the iodine atom from the perfluoroalkyl iodide (RF-I) to produce a highly reactive perfluoroalkyl radical (RF•). This radical adds to the alkene, typically at the less substituted carbon, to form a more stable secondary carbon-centered radical. This new radical then propagates the chain by abstracting an iodine atom from another molecule of RF-I, yielding the final product and regenerating the RF• radical. libretexts.org This telomerization process is a versatile method for elongating a perfluoroalkyl chain. google.com

Dithionite-Initiated Methodologies

Sodium dithionite (B78146) (Na₂S₂O₄) is an effective and often milder alternative for initiating the radical addition of fluoroalkyl iodides. researchgate.netresearchgate.net It is particularly useful in aqueous solvent systems. Sodium dithionite can initiate the formation of perfluoroalkyl radicals from the corresponding iodides, which then readily add to alkenes. researchgate.netacs.org This methodology has been successfully applied to the synthesis of various fluoroalkyl-containing compounds, including pyrrolidines and γ-butyrolactones, by reacting fluoroalkyl iodides with functionalized alkenes like pent-4-en-1-amines or 4-pentenoic acids. researchgate.netresearchgate.net The reaction proceeds through a radical chain mechanism similar to that of peroxide-initiated systems. researchgate.net

Metal Oxidant-Initiated Radical Additions

Certain metal oxidants can also initiate the free radical addition of perfluoroalkyl iodides. Lead(IV) acetate (B1210297), Pb(OAc)₄, has been shown to effectively initiate the addition of iododifluoromethane (ICF₂I) to both standard and fluorine-substituted alkenes. researchgate.net For example, the reaction of ICF₂I with ethene in the presence of Pb(OAc)₄ yields CF₂(CH₂CH₂I)₂ in high yield. researchgate.net This method expands the toolkit for generating perfluoroalkyl radicals and demonstrates the versatility of radical-based strategies for constructing complex fluorinated molecules.

The table below summarizes the different initiation methods for the free radical addition of a generic perfluoroalkyl iodide to an alkene.

Initiator TypeExample InitiatorGeneral Reaction
PeroxideBenzoyl Peroxide (BPO)RF-I + H₂C=CHR' → RF-CH₂-CH(I)R'
DithioniteSodium Dithionite (Na₂S₂O₄)RF-I + H₂C=CHR' → RF-CH₂-CH(I)R'
Metal OxidantLead(IV) Acetate (Pb(OAc)₄)RF-I + H₂C=CHR' → RF-CH₂-CH(I)R'

Atom Transfer Radical Addition (ATRA) Approaches

Atom Transfer Radical Addition (ATRA) represents a powerful method for the difunctionalization of alkenes, and it has been effectively applied to the synthesis of iodoperfluoroalkylation products. rsc.orgacs.org This approach typically involves the generation of a perfluoroalkyl radical from a perfluoroalkyl iodide precursor, which then adds across a carbon-carbon double bond. The resulting carbon-centered radical subsequently abstracts an iodine atom from another molecule of the perfluoroalkyl iodide to yield the final product and propagate the radical chain.

Recent advancements have focused on developing milder and more efficient initiation systems. One such metal-free and photo-free strategy employs a pyridine/bis(pinacolate)diboron combination to initiate the iodoperfluoroalkylation of unactivated alkenes with perfluoroalkyl iodides. rsc.org Theoretical calculations and experimental evidence confirm that a pyridine-boryl radical is responsible for initiating the ATRA mechanism. rsc.org This method is notable for its broad applicability to various perfluoroalkyl iodides and unactivated alkenes, demonstrating good functional group tolerance. rsc.org

Another approach involves the use of photoredox catalysis. acs.org For instance, copper(I) photoredox catalysts can be used to promote ATRA reactions between perfluoroalkyl iodides and alkenes like styrene. acs.org In this mechanism, the photoexcited Cu(I) complex reduces the perfluoroalkyl iodide to generate a perfluoroalkyl radical. acs.org This radical adds to the alkene, and the resulting radical intermediate is then trapped by an iodine source. acs.org Frustrated radical pairs (FRPs), generated from a Lewis acid such as B(C₆F₅)₃ and a Lewis base like PhNMe₂, can also initiate the ATRA of perfluoroalkyl halides to alkenes with high regioselectivity and excellent yields. rsc.org

Table 1: Comparison of ATRA Methodologies for Iodoperfluoroalkylation

Initiation Method Key Reagents Conditions Advantages
Pyridine-Boryl Radical Pyridine, Bis(pinacolate)diboron Metal-free, Photo-free Broad substrate scope, good functional group tolerance. rsc.org
Copper Photoredox Catalysis Cu(I) complex (e.g., [Cu(dap)₂]⁺) Visible light irradiation Alternative to classical Ru or Ir photocatalysts. acs.org
Frustrated Radical Pair (FRP) B(C₆F₅)₃, PhNMe₂ Catalyst-free High regioselectivity, 100% atom economy. rsc.org

Transition Metal-Catalyzed Synthetic Routes

The use of transition metals provides a versatile platform for the synthesis of fluoroalkyl iodides, enabling cross-coupling and addition reactions that are otherwise challenging. hep.com.cn Metals such as copper, palladium, nickel, and iron have all been successfully employed. hep.com.cnresearchgate.net

Copper-Mediated Coupling Reactions

Copper-mediated reactions are a cornerstone of fluoroalkylation chemistry. hep.com.cn Historically, stoichiometric amounts of copper were used at elevated temperatures for the coupling of fluoroalkyl iodides with aromatic iodides. hep.com.cn Modern methods have evolved to be catalytic and proceed under much milder conditions. organic-chemistry.org

A significant advancement is the use of specific ligands to enhance the efficiency and scope of these reactions. For example, a simple and versatile protocol for the amination of aryl iodides uses CuI as a catalyst with ethylene (B1197577) glycol as a ligand in 2-propanol, a system that is notably tolerant of air and moisture. organic-chemistry.org In the context of fluoroalkylation, N-heterocyclic carbene (NHC) ligands have been shown to facilitate the coupling of (IPr)CuI–fluoroalkyl complexes with aryl halides. nih.gov The presence of ortho-directing groups on the aryl halide substrate can dramatically enhance reactivity, enabling the use of less reactive aryl bromides and even chlorides. nih.gov This is particularly noteworthy as the oxidative addition of these halides to a Cu(I) center is typically a difficult step. nih.gov

Table 2: Examples of Copper-Mediated Fluoroalkylation Reactions

Copper Source/Ligand Electrophile Fluoroalkyl Source Key Feature
CuI / Ethylene Glycol Aryl Iodides (Used for amination, principle applicable) Mild conditions, air and moisture tolerant. organic-chemistry.org
(IPr)CuI Aryl Bromides/Chlorides (IPr)CuI-C₂F₅ Directing groups on the electrophile enable the use of less reactive halides. nih.gov
CuH(PPh₃)₆ Aroyl Chlorides, Aryl Iodides CF₂=CF(OCF₃) DMSO identified as a key coligand to enable transfer of the fluoroalkyl group. nih.gov

Palladium-Induced Addition Reactions

Palladium catalysis is a powerful tool for forming carbon-carbon bonds, and its principles are applied in the synthesis of complex fluorinated molecules. hep.com.cn A key step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of an organohalide, such as an aryl or alkyl iodide, to a Pd(0) complex. nih.gov

For instance, palladium-catalyzed three-component reactions involving an aryl iodide, a terminal alkyne, and a fluoroalkyl source can provide rapid access to functionalized fluoroalkylated products. hep.com.cn In a related application, palladium catalysis is used for the carbonylative cyclization of 2-iodoaniline (B362364) and terminal alkynes to produce quinolones. nih.gov This process involves the oxidative addition of the 2-iodoaniline to the palladium(0) catalyst, followed by CO insertion and coupling with the alkyne. nih.gov While not a direct synthesis of this compound, the underlying palladium-mediated activation of the carbon-iodine bond is a central and transferable concept for constructing such molecules. nih.gov

Other Transition Metal-Catalyzed Strategies

Beyond copper and palladium, other transition metals like nickel and iron have emerged as effective catalysts for fluoroalkylation. hep.com.cnresearchgate.net These metals are often more earth-abundant and less expensive, making them attractive alternatives. nih.govlehigh.edu

Nickel-catalyzed reductive cross-electrophile couplings are a particularly efficient route to a wide range of fluoroalkylated compounds. hep.com.cnresearchgate.net These reactions can couple fluoroalkyl halides with aryl or alkyl halides, demonstrating high efficiency and excellent functional group tolerance. researchgate.net Mechanistic studies suggest the involvement of fluoroalkyl radicals within the catalytic cycle. researchgate.net

Iron salts have also been used to catalyze the direct perfluoroalkylation of terminal alkynes with perfluoroalkyl iodides. This method is advantageous for its use of a simple, ligandless iron catalyst to produce perfluoroalkylated alkynes in good to excellent yields. acs.org Preliminary studies indicate that the reaction may proceed through a perfluoroalkyl radical intermediate. acs.org

Halogen Bond-Activated Synthesis

A more recent and innovative approach to generating perfluoroalkyl radicals from their corresponding iodides involves the concept of halogen bonding. nih.govrsc.org A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a Lewis base. nih.gov In perfluoroalkyl iodides, the strong electron-withdrawing nature of the perfluoroalkyl group makes the iodine atom a potent halogen bond donor. rsc.org

Amine-Catalyzed Generation of Perfluoroalkyl Radicals

Amines, acting as Lewis bases (halogen bond acceptors), can form an electron-donor-acceptor (EDA) complex with perfluoroalkyl iodides. rsc.org This interaction weakens the C-I bond. rsc.org Upon irradiation with visible light or even sunlight, this halogen-bonded complex can undergo homolytic cleavage to generate a perfluoroalkyl radical and an iodine radical. nih.govpsu.edu

This metal-free protocol has been successfully applied to the iodo-perfluoroalkylation of alkenes and alkynes, as well as the C-H perfluoroalkylation of electron-rich arenes. psu.edu Various tertiary amines can promote this transformation, with N,N,N′,N′-tetramethylethylenediamine (TMEDA) and N,N,N′,N′-tetraethylethylenediamine (TEEDA) being identified as particularly effective. rsc.org The formation of the halogen-bond complex can be observed through techniques like 19F-NMR titration experiments. rsc.org This strategy offers a mild, catalyst-free method for generating the key radical intermediates needed for synthesizing complex molecules like this compound. psu.edu

Table 3: Amine Promoters for Halogen Bond-Activated Perfluoroalkylation

Amine Promoter Abbreviation Key Feature
N,N,N′,N′-tetramethylethylenediamine TMEDA Forms an EDA complex with Rբ-I, visible light promoted. rsc.org
N,N,N′,N′-tetraethylethylenediamine TEEDA Proven to be an optimal promoter in a set of perfluoroalkylation reactions. nih.govrsc.org
Dimethylaniline DMA Forms an EDA complex with fluoroalkyl iodides, driving photochemical transformations. wustl.edu

Base-Mediated Activation for C-H Functionalization

A recent advancement in the functionalization of C-H bonds involves the base-mediated activation of perfluoroalkyl iodides. This method provides a simple and efficient route for reactions such as α-sp3 C–H amidation of ethers and benzylic hydrocarbons, C–H iodination of heteroaryl compounds, and perfluoroalkylation of electron-rich π bonds. nih.gov The process is notable for not requiring expensive photoredox or transition metal catalysts. nih.gov

The mechanism relies on the halogen bond interaction between the perfluoroalkyl iodide and a base like sodium tert-butoxide (tBuONa) or potassium hydroxide (B78521) (KOH). nih.gov This interaction facilitates the homolytic cleavage of the C-I bond under mild conditions, generating a perfluoroalkyl radical. nih.gov This radical can then participate in various C-H functionalization reactions. For instance, in amidation reactions, the perfluoroalkyl radical abstracts a hydrogen atom from the substrate, leading to the formation of a carbon-centered radical that can then be amidated. nih.gov

This strategy has been successfully applied to a range of substrates. For example, the use of heptafluoroisopropyl (B10858302) iodide with NaOtBu has enabled the smooth functionalization of various compounds with high efficiency and good tolerance for different functional groups. nih.gov

Telomerization and Oligomerization Pathways

Telomerization is a key industrial process for producing perfluoroalkyl iodides, which are valuable as intermediates for surfactants and water- and oil-repellents. patsnap.com This process typically involves the reaction of a perfluoroalkyl iodide (the telogen) with a fluoroalkene like tetrafluoroethylene (B6358150) (TFE) (the taxogen). patsnap.com

The general reaction can be represented as: RfI + nCF₂=CF₂ → Rf(CF₂CF₂)nI where Rf is a perfluoroalkyl group and n is an integer. patsnap.com

Research has focused on developing continuous and efficient telomerization processes that can operate at lower temperatures and produce fewer impurities. patsnap.com One such method involves continuously supplying a solution of TFE dissolved in a perfluoroalkyl iodide, such as perfluoroethyl iodide, to a tubular reactor packed with a metal catalyst, like powdered spherical copper. patsnap.com This approach has been shown to effectively produce medium-chain telomers at temperatures around 120°C. patsnap.com

The following table summarizes the results of a continuous telomerization process using perfluoroethyl iodide and TFE at a reaction temperature of 120°C and a pressure of 3 MPa.

Starting Solution Supply Rate (ml/min)TFE Conversion (%)C4F9I Selectivity (%)C6F13I Selectivity (%)C8F17I Selectivity (%)
9.080.573.419.34.8
4.493.959.826.38.2
1.499.436.532.115.6

Data sourced from a continuous telomerization patent. patsnap.com

Functional Group Interconversion and Derivatization

The iodine atom in this compound and its analogs is a versatile functional group that can be converted into other functionalities, significantly expanding their synthetic utility.

While specific details on the sulfinatodehalogenation of this compound are not extensively documented in the provided results, this reaction is a known method for converting alkyl halides to sulfinates. The process generally involves the reaction of the alkyl iodide with a sulfinating agent, such as sodium dithionite. This transformation is a key step in accessing a variety of organosulfur compounds.

Following the formation of fluoroalkanesulfinates, these intermediates can be further converted to polyfluoroalkanesulfonyl chlorides. This is typically achieved through oxidation of the sulfinate to a sulfonyl halide, often using a chlorinating agent. Polyfluoroalkanesulfonyl chlorides are important precursors for the synthesis of various sulfonamides and sulfonic esters, which have applications in medicinal chemistry and materials science.

The iodine atom in this compound and related compounds is susceptible to substitution by various nucleophiles. This reactivity allows for the introduction of a wide range of functional groups. For example, reactions with nucleophiles like hydroxides or amines can lead to the corresponding alcohols or amines. The presence of the electron-withdrawing pentafluoroethyl group influences the reactivity of the C-I bond, making it amenable to such transformations.

Advanced Research Applications of 4 Iodo 1,1,1,2,2 Pentafluorooctane Derivatives

Contributions to Organofluorine Reagent Development

The presence of an iodine atom in 4-Iodo-1,1,1,2,2-pentafluorooctane makes it a versatile precursor for the development of specialized organofluorine reagents. The carbon-iodine bond in this compound can be readily cleaved to generate reactive intermediates. For instance, similar to shorter-chain 4-iodo-1,1,1,2,2-pentafluoropentane, it can undergo a variety of chemical transformations including substitution, reduction, and oxidation reactions.

The iodine atom can be substituted by various nucleophiles to introduce other functional groups, thereby creating a library of pentafluorooctane derivatives. Furthermore, the compound can be reduced to yield 1,1,1,2,2-pentafluorooctane or oxidized to form corresponding pentafluorooctanoic acid derivatives. These reactions highlight the role of this compound as a key intermediate in the synthesis of a range of fluorinated molecules for diverse applications.

A significant application of such iodo-perfluorinated alkanes is in radical-mediated reactions. For example, the radical addition of perfluoroethyl iodide to alkenes is a well-documented method for synthesizing similar fluorinated iodoalkanes. This reactivity profile suggests that this compound and its derivatives can be employed in the synthesis of complex fluorinated molecules, contributing to the expanding toolbox of organofluorine chemistry.

Functional Materials Science

The distinct properties of the pentafluorooctyl group, such as hydrophobicity and oleophobicity, make derivatives of this compound highly attractive for applications in materials science.

Research has demonstrated that iodo-perfluorinated alkanes can form compact self-assembled monolayers (SAMs) on silica (B1680970) surfaces. rsc.org For instance, a study on perfluorododecyl iodide (I-PFC12) revealed the formation of SAMs with a reproducible thickness of 1.2 nm. rsc.orgresearchgate.net These monolayers exhibit a high fluorine content, leading to extremely low surface energies. rsc.org The formation of these SAMs is driven by halogen bonding between the iodine atom of the perfluorinated alkane and the surface oxygen on the native silica layer. rsc.org

Shorter-chain iodo-perfluorinated molecules, such as I-PFC8, have been shown to form less dense layers compared to their longer-chain counterparts. rsc.org The stability of these SAMs to heat has also been investigated, with some loss observed at temperatures up to 150 °C. rsc.org The ability of these iodo-perfluorinated alkanes to form well-ordered and stable SAMs opens up possibilities for their use in creating surfaces with tailored wetting and adhesive properties.

Derivatives of this compound are valuable in the synthesis of advanced polymeric materials. The reactive iodine atom can serve as a site for initiating polymerization or for grafting the fluorinated side chain onto a polymer backbone. This approach allows for the precise incorporation of the unique properties of the pentafluorooctyl group into a larger polymer structure.

The synthesis of fluorinated polymers is of significant interest due to their exceptional thermal stability, chemical resistance, and low surface energy. While specific examples of the polymerization of this compound derivatives are not widely documented, the general principles of using iodo-compounds in polymer synthesis are well-established. For example, the iodo-group can act as a chain transfer agent in controlled radical polymerization techniques, enabling the synthesis of well-defined block copolymers containing fluorinated segments.

The ability of iodo-perfluorinated alkanes to form patterned SAMs through techniques like micro-contact printing demonstrates their utility in nanostructure fabrication. rsc.org This process allows for the creation of well-defined regions with different surface properties on a substrate, which is a fundamental aspect of creating nanoscale devices and patterns.

The resulting patterned surfaces can be used in a variety of applications, including the fabrication of microarrays for biodetection and the creation of templates for the selective deposition of other materials. The low surface energy of the fluorinated regions provides a stark contrast to the unmodified areas, enabling precise control over the placement of subsequent layers or components.

Chemical Biology and Medicinal Chemistry Research Scaffolds

In the realms of chemical biology and medicinal chemistry, the introduction of fluorine into molecules is a widely used strategy to modulate their biological properties.

Fluorine and fluorinated motifs are extensively used in the design of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. selvita.com The incorporation of fluorine can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. selvita.comnih.gov

The pentafluorooctyl group, introduced via a derivative of this compound, can be considered a bioisostere for various alkyl or functional groups. Its high lipophilicity and unique electronic properties can be harnessed to improve the pharmacokinetic profile of a drug candidate. The development of new methods for the regioselective introduction of fluorinated moieties into biologically relevant compounds remains a significant area of research in medicinal chemistry. nih.gov

The table below summarizes the properties of this compound and a related compound.

PropertyThis compound1,1,1,2,2-Pentafluoro-4-iodobutane
CAS Number 117539-28-340723-80-6 nih.gov
Molecular Formula C8H12F5I synquestlabs.comC4H4F5I nih.gov
Molecular Weight 330.08 g/mol synquestlabs.com273.97 g/mol

Precursors for Radiolabeled Probes in Molecular Imaging Research

The chemical structure of this compound makes it a plausible, though not yet widely documented, precursor for the synthesis of radiolabeled probes for use in molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The key to this potential lies in the carbon-iodine bond, which can be a site for the introduction of a radionuclide.

In the synthesis of radiolabeled probes, a precursor molecule is often designed to have a specific leaving group that can be readily substituted with a radioactive isotope. The iodine atom in this compound can serve this purpose. Through nucleophilic substitution reactions, the iodide can be replaced with a radioactive isotope of iodine, such as Iodine-123, Iodine-124, or Iodine-131, or with other radionuclides like fluorine-18.

The general principle involves reacting the iodo-precursor with a salt containing the desired radioisotope. The pentafluoroalkyl group (C4F5) in the molecule can influence the pharmacokinetic properties of the resulting radiolabeled probe, such as its metabolic stability and lipophilicity. These are critical factors in designing probes that can effectively target specific biological sites in the body. While specific studies on this compound are not prevalent, the reactivity of similar, shorter-chain perfluoroalkyl iodides supports this potential application. For instance, the substitution of the iodine atom in related compounds is a known chemical transformation.

Table 1: Potential Radionuclides for Labeling this compound

RadionuclideImaging ModalityCommon Application Areas
Iodine-123 (¹²³I)SPECTThyroid imaging, neurology, cardiology
Iodine-124 (¹²⁴I)PETOncology, thyroid studies
Iodine-131 (¹³¹I)SPECT/TherapyThyroid therapy and imaging
Fluorine-18 (¹⁸F)PETOncology, neurology, cardiology

Agrochemical Research Applications

In the field of agrochemical research, the introduction of fluorine atoms into active ingredients is a well-established strategy for enhancing their efficacy. Fluorinated compounds often exhibit increased metabolic stability, improved bioavailability, and enhanced binding affinity to their biological targets. Per- and polyfluoroalkyl substances (PFAS) have been used in various industrial and consumer products, and some have found applications in pesticide formulations. dlslibrary.state.md.us

While direct evidence of this compound being used as an active ingredient in agrochemicals is not available in public literature, its chemical nature as a polyfluorinated organic molecule suggests its potential as a building block or intermediate in the synthesis of new agrochemicals. The pentafluoroalkyl moiety could be incorporated into larger, more complex molecules to impart desirable properties.

The carbon-iodine bond in this compound offers a reactive handle for chemists to build upon. Through various coupling reactions, the perfluoroalkylethyl portion of the molecule could be attached to other chemical scaffolds known to have pesticidal, herbicidal, or fungicidal activity. This approach could lead to the development of novel agrochemicals with improved performance characteristics.

The persistence of some PFAS in the environment is a significant concern, and this would be a critical factor to consider in the development of any new agrochemical based on a fluorinated backbone. ehn.org Research in this area would need to balance the potential benefits of enhanced efficacy with a thorough assessment of the environmental fate and potential for bioaccumulation of any new compound.

Table 2: Potential Roles of the Pentafluorooctyl Moiety in Agrochemicals

PropertyPotential Advantage in Agrochemicals
Metabolic Stability Increased resistance to breakdown by enzymes in target pests and the environment, potentially leading to longer-lasting effects.
Lipophilicity Can influence the compound's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.
Binding Affinity The unique electronic properties of the fluorine atoms can lead to stronger interactions with the target enzyme or receptor.

Analytical Methodologies in the Research of 4 Iodo 1,1,1,2,2 Pentafluorooctane

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for determining the precise arrangement of atoms within the 4-Iodo-1,1,1,2,2-pentafluorooctane molecule. Each technique provides unique insights into its electronic and nuclear environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed molecular map can be constructed.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the alkyl chain. For this compound, distinct signals would appear for the different methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups, with their chemical shifts and splitting patterns dictated by adjacent atoms. For instance, the protons closer to the electronegative iodine and perfluoroethyl groups would be shifted downfield. In the analogous compound, 1-iodobutane (B1219991), the proton resonances are split into four distinct groups. docbrown.info

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. In this compound, each of the eight carbon atoms is in a unique environment, which would result in eight distinct signals. The carbons in the perfluoroethyl group (CF₃-CF₂-) would show characteristic splitting due to coupling with fluorine atoms. nih.gov

¹⁹F NMR: ¹⁹F NMR is particularly important for fluorinated compounds. It would show distinct signals for the -CF₃ and -CF₂- groups, providing definitive evidence for the pentafluoroethyl moiety. nih.gov

Table 1: Predicted NMR Data for this compound Data is predicted based on the analysis of similar structures like 1-iodobutane and other fluorinated alkanes.

NucleusPredicted Chemical Shift (ppm)Predicted Splitting PatternAssignment
¹H~3.2Triplet-CH₂-I
¹H~2.0 - 2.2Multiplet-CH₂-CH₂-I
¹H~1.3 - 1.8MultipletsOther -CH₂- groups
¹H~0.9Triplet-CH₃
¹³C~5 - 10Singlet-CH₂-I
¹³C~110 - 125Multiplets-CF₂- & -CF₃
¹⁹FVariesMultiplets-CF₂- & -CF₃

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture.

In the analysis of this compound, the mass spectrum would exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight (330.08 g/mol ). synquestlabs.com A key feature would be the characteristic fragmentation pattern. The C-I bond is relatively weak and prone to cleavage, leading to significant peaks corresponding to the loss of an iodine atom (m/z 127) and the remaining C₈H₁₂F₅⁺ fragment. docbrown.info Other fragmentations would occur along the alkyl chain. For the related compound 1-iodobutane, the parent molecular ion peak is observed at m/z 184, and a prominent fragment is seen at m/z 57, corresponding to the butyl cation [C₄H₉]⁺. docbrown.info

GC-MS is particularly useful for monitoring the synthesis of this compound, allowing for the separation of the product from starting materials, solvents, and byproducts. nih.gov

Table 2: Expected Key Ions in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonFormulaNotes
330[C₈H₁₂F₅I]⁺Molecular Ion ([M]⁺)Confirms the molecular weight of the compound.
203[C₈H₁₂F₅]⁺[M - I]⁺Result of the cleavage of the carbon-iodine bond.
127[I]⁺Iodine CationA characteristic peak for iodine-containing compounds. docbrown.info
119[C₂F₅]⁺Perfluoroethyl CationFragmentation at the C-C bond adjacent to the fluorinated group.
69[CF₃]⁺Trifluoromethyl CationA common fragment in compounds with a CF₃ group.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. bris.ac.uk While typically used for solid surfaces, XPS would be relevant if this compound were used to modify a surface, for example, by forming a self-assembled monolayer.

The analysis would focus on the high-resolution spectra of the C 1s, F 1s, and I 3d regions.

F 1s: A strong, sharp peak around 688-690 eV would confirm the presence of fluorine in C-F bonds. thermofisher.comresearchgate.net

I 3d: The presence of iodine would be confirmed by the I 3d₅/₂ peak at approximately 619 eV.

C 1s: The C 1s spectrum would be complex, with distinct peaks corresponding to different chemical environments: C-I, C-C/C-H (~285 eV), C-CF₂ (~291 eV), and CF₃ (~293 eV). The large chemical shifts induced by fluorine atoms are a key diagnostic feature. thermofisher.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and study species with unpaired electrons, such as free radicals. nsu.ruyoutube.com This method is not used to analyze the stable this compound molecule itself, but it is crucial for studying its reaction mechanisms, particularly those involving radical intermediates.

If the C-I bond undergoes homolytic cleavage (e.g., through photolysis or thermolysis), it would generate a pentafluorooctyl radical (•C₈H₁₂F₅) and an iodine radical (I•). ESR spectroscopy could detect the organic radical, providing information about its structure and electronic environment through analysis of the g-factor and hyperfine coupling constants with nearby magnetic nuclei (¹H and ¹⁹F). mit.eduresearchgate.net This is invaluable for understanding reaction pathways in free-radical polymerizations or additions where this compound might be used as an initiator or chain transfer agent.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. While many saturated alkanes are transparent in the standard UV-Vis range, the presence of the iodine atom in this compound gives it a characteristic absorption profile.

Alkyl iodides typically exhibit a moderately strong absorption band in the UV region, usually around 250-270 nm. This absorption corresponds to an n → σ* electronic transition, where a non-bonding electron from the iodine atom is promoted to an anti-bonding orbital of the carbon-iodine bond. This absorption feature can be used for quantitative analysis using the Beer-Lambert law and to monitor reactions involving the C-I bond.

Chromatographic Separation and Analysis for Reaction Monitoring

Chromatographic techniques are essential for separating this compound from complex mixtures, which is vital for monitoring reaction progress and assessing the final product's purity.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the most common method for this purpose. The compound's volatility allows it to be easily vaporized and passed through a capillary column. nih.gov By selecting a column with an appropriate stationary phase (typically of low to medium polarity), this compound can be effectively separated from reactants, solvents, and any isomeric or elimination byproducts. The retention time is a characteristic property used for identification, while the peak area allows for quantification. This enables researchers to track the consumption of starting materials and the formation of the product over time, thereby optimizing reaction conditions such as temperature, time, and catalyst loading. researchgate.net

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental analytical technique used to separate components of a mixture based on their differential affinities for a stationary phase and a mobile phase. libretexts.orgkhanacademy.org While specific research detailing the TLC analysis of this compound is not extensively published, the principles of the method can be applied to predict its behavior and to develop a suitable separation protocol.

The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.orgyoutube.com A compound with a higher affinity for the stationary phase and lower solubility in the mobile phase will travel a shorter distance, resulting in a lower Rf value. youtube.com Conversely, a less polar compound will have a greater affinity for a non-polar mobile phase and will travel further up the plate, yielding a higher Rf value. youtube.com

To separate this compound from potential impurities or reactants, a suitable solvent system must be chosen. This is often achieved through trial and error, testing various solvents and mixtures of differing polarities. interchim.com For instance, a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) could be employed to achieve optimal separation. odinity.com

Visualization of the separated spots on the TLC plate can be achieved through various methods. Since this compound is not colored, a UV lamp can be used if the compound is UV-active. odinity.comyoutube.com Alternatively, staining with an agent like iodine can be effective for visualizing organic compounds. youtube.comutoronto.ca

Table 1: Theoretical TLC Parameters for this compound Analysis

ParameterDescription
Stationary Phase Silica (B1680970) gel or Alumina
Mobile Phase A mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate)
Visualization UV light or Iodine staining
Expected Rf value Dependent on the exact mobile phase composition, but expected to be relatively high due to the non-polar nature of the fluorinated chain.

Electrochemical Methods for Redox Characterization

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox properties of molecules, including the reduction and oxidation potentials. For perfluoroalkyl iodides, understanding their reduction potential is key to their application in various chemical reactions, particularly in the generation of perfluoroalkyl radicals.

In a study using a silver electrode in a 0.1 M Bu4NPF6/CH3CN solution, the reduction potentials for various perfluoroalkyl iodides were determined. The data suggests that this compound would have a reduction potential in a similar range to other long-chain perfluoroalkyl iodides.

Table 2: Reduction Potentials of Selected Perfluoroalkyl Iodides

CompoundOnset Reduction Potential (Ered, onset) vs. SCE (V)Peak Reduction Potential (Ered, peak) vs. SCE (V)
C4F9I-1.13-1.24
C6F13I-1.14-1.25
C8F17I-1.14-1.25
C10F21I-1.15-1.26
I(CF2)4I-1.02-1.12
I(CF2)6I-1.08-1.18
I(CF2)8I-1.08-1.18

Data sourced from a comprehensive study on the voltammetric reduction of perfluoroalkyl halides.

The electrochemical decomposition of per- and poly-fluoroalkyl substances can also be studied. For instance, the feasibility of electrochemical reductive decomposition of perfluorooctanoic acid (PFOA) has been demonstrated using a rhodium/nickel cathode, where hydrodefluorination occurs at a specific cathodic potential. nih.gov Similar principles could be applied to study the electrochemical degradation of this compound.

Crystallographic Analysis of Derivatives and Complexes

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. While a crystal structure for this compound itself is not reported in the literature, the crystallographic analysis of its derivatives and complexes provides critical information about its molecular interactions and solid-state packing.

A notable example is the co-crystallization of 1-iodoperfluorooctane (a close structural analog) with 1-methyl-3-ethylimidazolium iodide. d-nb.info In this complex, halogen bonding plays a crucial role in the self-assembly of the molecules into a trimeric supramolecular structure. d-nb.info The iodine atom of the perfluorooctane (B1214571) chain acts as a halogen bond donor, interacting with the iodide anions. d-nb.info This study reveals the tendency of long-chain perfluoroalkyl iodides to form ordered structures through specific non-covalent interactions.

The crystal structure of this complex shows a segregation between the ionic imidazolium (B1220033) salt components and the neutral iodoperfluorooctane chains, with the perfluorinated chains packing together. d-nb.info This type of phase segregation is a common feature in the solid-state structures of semifluorinated alkanes. acs.orgibm.com

Studies on other long-chain fluorinated molecules, such as perfluorononanoic acid, also highlight the challenges and intricacies of their crystal structures, which can exhibit disorder. mdpi.com The packing of fluorinated alkyl chains can differ significantly from their hydrocarbon counterparts, sometimes adopting helical structures in solution that are disrupted by packing forces in the solid state. mdpi.com

Table 3: Crystallographic Data for a 1-Iodoperfluorooctane Complex

ParameterValue
Compound 1-methyl-3-ethylimidazolium iodide · 2(1-iodoperfluorooctane)
Crystal System Monoclinic
Space Group P2₁/c
Key Interaction Halogen bonding (I···I⁻)
Structural Motif Trimeric supramolecular complex
Noteworthy Feature Segregation of ionic and perfluorinated domains

Data from the crystallographic study of a halogen-bonded complex of 1-iodoperfluorooctane. d-nb.info

The analysis of such derivatives and complexes provides a framework for understanding how this compound might behave in the solid state and how it can be utilized in the design of new materials and supramolecular assemblies.

Future Research Directions and Uncharted Chemical Space for 4 Iodo 1,1,1,2,2 Pentafluorooctane

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 4-Iodo-1,1,1,2,2-pentafluorooctane is a primary area for future research. Current methodologies for the synthesis of similar perfluoroalkyl iodides often rely on telomerization reactions of perfluoroalkyl iodides with tetrafluoroethylene (B6358150), which can be energy-intensive and may produce a range of telomers.

Future research should focus on developing more selective and sustainable synthetic strategies. This could involve the exploration of novel catalytic systems that can control the chain length and the position of the iodine atom with high precision. Green chemistry principles should guide this research, emphasizing the use of non-toxic reagents, renewable starting materials, and energy-efficient reaction conditions.

Table 1: Potential Sustainable Synthetic Approaches for this compound

Synthetic ApproachPotential AdvantagesResearch Focus
Catalytic Telomerization Continuous production, potential for high yield. nih.govDevelopment of highly selective and recyclable catalysts (e.g., copper or tin-based systems) to favor the formation of the C8 chain. nih.gov
Direct Functionalization Potentially fewer synthetic steps.Investigation of selective C-H activation and functionalization of a pre-existing octane (B31449) backbone.
Building-Block Approach High degree of control over the molecular structure.Coupling of a C5-perfluorinated fragment with a C3 hydrocarbon fragment.
Flow Chemistry Improved safety, scalability, and reaction control.Optimization of reaction parameters in continuous flow reactors for the synthesis of the target molecule.

Exploration of New Reactivity Modes and Catalytic Systems

The carbon-iodine bond in this compound is a key functional group that dictates its reactivity. Future research should aim to explore the full extent of its chemical transformations. The presence of the electron-withdrawing pentafluoroethyl group significantly influences the reactivity of the C-I bond, making it susceptible to radical and nucleophilic substitution reactions.

Investigating its behavior in the presence of novel catalytic systems is a crucial research avenue. This includes exploring its participation in transition-metal-catalyzed cross-coupling reactions, photoredox-catalyzed transformations, and enzymatic catalysis. Uncovering new reactivity modes will enable the synthesis of a diverse range of derivatives with unique properties.

Table 2: Potential Reactivity and Catalytic Systems for Investigation

Reaction TypePotential Catalytic SystemExpected Products
Radical Perfluoroalkylation Iron salts, photoredox catalysts. sigmaaldrich.comPerfluoroalkylated alkynes and alkenes. sigmaaldrich.com
Cross-Coupling Reactions Palladium, Nickel, or Copper catalystsBiaryls, ethers, amines, and other functionalized molecules.
Atom Transfer Radical Addition (ATRA) Copper complexesAddition products with various alkenes and alkynes.
Biocatalysis Dehalogenases, reductasesChiral alcohols, amines, or dehalogenated products.

Expansion of Application in Advanced Functional Materials

The unique combination of a fluorous segment and a reactive handle in this compound makes it an attractive building block for the synthesis of advanced functional materials. The fluorous portion can impart properties such as hydrophobicity, oleophobicity, and chemical inertness, while the iodine atom allows for covalent attachment to other molecules or surfaces.

Future research should focus on leveraging these properties to create novel materials. For instance, it could be used to synthesize fluorinated surfactants, coatings with enhanced durability and anti-fouling properties, or as a component in advanced liquid crystals and polymers. A similar compound, 1,1,1,2,2-Pentafluoro-4-iodobutane, has been used in the synthesis of fluorous imidazolium (B1220033) chloride ionic liquids capable of dissolving cellulose, suggesting similar potential for the octyl analog in creating novel solvents or materials for biomass processing.

Table 3: Potential Applications in Advanced Functional Materials

Material TypePotential FunctionalityResearch Direction
Fluorinated Surfactants Enhanced surface activity, thermal and chemical stability.Synthesis and characterization of surfactants for applications in specialized emulsions and dispersions.
Protective Coatings Hydrophobicity, oleophobicity, anti-graffiti, and anti-icing properties.Development of surface modification strategies using this compound as a precursor.
Functional Polymers Unique thermal, optical, and mechanical properties.Incorporation of the fluorinated moiety into polymer backbones via polymerization of its derivatives.
Liquid Crystals Modified mesophase behavior and electro-optical properties.Synthesis of liquid crystal molecules containing the 4-Iodo-1,1,1,2,2-pentafluorooctyl group.

Interdisciplinary Research with Biological and Medical Sciences

The introduction of fluorine atoms into organic molecules can significantly impact their biological properties, including metabolic stability and binding affinity to biological targets. While the direct biological applications of this compound are yet to be explored, its structure holds potential for interdisciplinary research.

Future investigations could explore its use as a building block for the synthesis of novel agrochemicals or as a tool for creating ¹⁹F MRI contrast agents, leveraging the fluorine atoms for imaging purposes. The lipophilic nature of the hydrocarbon chain combined with the unique properties of the fluorinated segment could lead to interesting interactions with biological membranes or proteins. However, it is crucial to also investigate the toxicological and environmental profile of this compound, given the persistence of some per- and polyfluoroalkyl substances (PFAS).

Table 4: Potential Interdisciplinary Research Areas

Research AreaPotential ApplicationResearch Focus
Agrochemicals Development of new pesticides or herbicides.Synthesis and screening of derivatives for biological activity.
¹⁹F Magnetic Resonance Imaging (MRI) Non-invasive imaging agents.Design and synthesis of biocompatible probes incorporating the 4-Iodo-1,1,1,2,2-pentafluorooctyl moiety.
Drug Delivery Components of drug delivery systems.Exploration of its use in forming micelles or vesicles for encapsulating therapeutic agents.
Environmental Science Understanding the fate and transport of fluorinated compounds.Studies on its biodegradability, bioaccumulation potential, and the development of catalytic methods for its degradation.

Q & A

Q. What are the recommended synthetic routes for 4-Iodo-1,1,1,2,2-pentafluorooctane, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogen exchange or nucleophilic substitution. For analogous iodo-perfluorinated compounds (e.g., 1,1,1,2,2-pentafluoro-3-iodopropane), gas-phase fluorination of iodinated precursors with HF or F₂ under controlled pressure (10–20 bar) and temperature (80–120°C) is effective . Metal-free iodine substitution, as demonstrated in carborane chemistry, can also be adapted using polar aprotic solvents (e.g., DMF) and nucleophiles like pyridine derivatives to replace iodine while retaining the perfluorinated backbone . Optimize stoichiometry and reaction time to minimize side products (e.g., dehalogenation).

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹⁹F NMR (to confirm fluorine environments), GC-MS (for purity >98%), and FT-IR (to detect C-I stretches ~500 cm⁻¹). For isomers or contaminants, cross-validate with high-resolution mass spectrometry (HRMS) . For example, 1,1,1,2,2-pentafluoro-3-iodopropane (CAS 354-69-8) shows a boiling point of 70–71°C and density of 2.092 g/cm³, which can serve as benchmarks .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : Store in amber glass under inert gas (N₂/Ar) at ≤4°C to prevent photolytic or thermal degradation. Perfluoroalkyl iodides are prone to radical decomposition; add stabilizers like BHT (0.01–0.1 wt%) . Conduct TGA/DSC to assess thermal stability thresholds. For example, perfluoro-n-octane derivatives degrade above 200°C, but iodine substituents may lower this threshold .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to model iodine’s electrophilicity and steric effects. Compare frontier molecular orbitals (HOMO/LUMO) with analogous compounds (e.g., 4-Iodo-1,1,1,2,2-pentafluorobutane, CAS 40723-80-6) to predict regioselectivity in Suzuki or Ullmann couplings . Validate with kinetic studies under varying Pd/Cu catalyst loads.

Q. What analytical strategies resolve contradictions in reported physical properties (e.g., boiling points) for perfluoroalkyl iodides?

  • Methodological Answer : Discrepancies may arise from isomerism (e.g., branched vs. linear chains) or trace solvents. Employ chromatographic separation (HPLC) coupled with cryogenic NMR to isolate isomers. For example, branched vs. linear isomers of pentadecafluorooctanoic acid show distinct ¹⁹F NMR shifts . Cross-reference with vapor pressure measurements using static method apparatus to refine boiling point data .

Q. How does the compound’s environmental persistence align with regulatory frameworks like REACH?

  • Methodological Answer : Conduct OECD 301/302 biodegradation tests to assess half-life in water/soil. Perfluoroalkyl iodides are typically resistant to hydrolysis but may bioaccumulate due to lipophilicity (logP >4). Compare with data for 1H,1H,2H,2H-perfluorododecyl iodide (CAS 2043-53-0), which shows low acute toxicity (LC50 >100 mg/L in Daphnia) but high persistence . Align findings with REACH Annex XIII criteria for PBT (persistent, bioaccumulative, toxic) substances .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the regioselectivity of iodine substitution in perfluoroalkyl iodides?

  • Methodological Answer : Contradictions stem from solvent polarity and nucleophile strength. In polar solvents (e.g., DMSO), iodine in this compound may undergo SN2 mechanisms, while nonpolar solvents favor radical pathways. Compare with metal-free substitutions in carboranes, where pyridine derivatives selectively target iodine without disrupting fluorinated chains . Replicate experiments under standardized conditions (e.g., 0.1 M nucleophile in DMF, 60°C) to isolate variables.

Tables

Property Value/Technique Reference
Boiling Point (analog)70–71°C (1,1,1,2,2-pentafluoro-3-iodopropane)
Density (analog)2.092 g/cm³
Thermal Decomposition>200°C (TGA)
LogP (estimated)4.2–4.5 (EPI Suite)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.